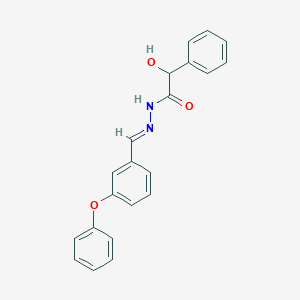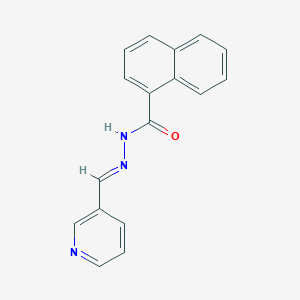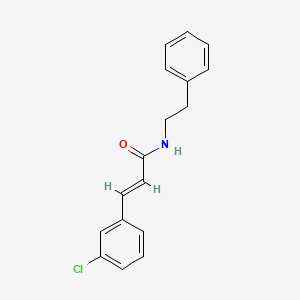![molecular formula C11H11N3OS2 B5877828 2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biochemical and physiological effects. This compound has been synthesized using various methods and has been studied for its mechanism of action, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and proteins involved in the growth and proliferation of microbial and cancer cells. It has been shown to inhibit the activity of bacterial and fungal enzymes such as β-lactamases and chitinases. In addition, the compound has been shown to inhibit the activity of various cancer-related proteins such as Bcl-2 and Akt.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of microbial and cancer cells. In addition, the compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide is its potential as a broad-spectrum antimicrobial and anticancer agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains and inducing apoptosis in cancer cells. However, one of the limitations of the compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of the compound.
Future Directions
There are several future directions for the study of 2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide. One of the directions is the development of new derivatives of the compound with improved potency and selectivity. Another direction is the study of the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. In addition, the compound's potential as a synergistic agent in combination with other antimicrobial and anticancer agents can also be studied. Further studies are also needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential antimicrobial, anti-inflammatory, and anticancer properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity. The future directions for the study of the compound include the development of new derivatives, the study of its potential as a therapeutic agent for various diseases, and its potential as a synergistic agent in combination with other antimicrobial and anticancer agents.
Synthesis Methods
2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized using various methods. One of the most common methods is the reaction of 2-aminophenylthiol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at a temperature of around 80-90°C. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been studied for its anti-inflammatory effects in animal models of inflammation and has shown to reduce the levels of pro-inflammatory cytokines. In addition, the compound has been tested for its anticancer properties and has shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c12-8-3-1-2-4-9(8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTASGGFLNJOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)